8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

MTH1 Inhibition Purine Derivatives Cancer Biology

Add a unique synthetic handle to your medicinal chemistry program. This 8-bromo-7-(2-ethoxyethyl)-3-methylxanthine is differentiated by a reactive C-8 bromine for generating diverse 8-substituted purine libraries via cross-coupling, and an unusual 7-(2-ethoxyethyl) chain to systematically probe the impact on logP and solubility versus standard methylxanthines. With a reported MTH1 IC50 of 0.5 nM, it serves as a high-potency biochemical probe requiring validation, and as a structurally-matched non-reactive negative control in SAR assays to confirm functional group contributions.

Molecular Formula C10H13BrN4O3
Molecular Weight 317.143
CAS No. 500198-78-7
Cat. No. B2773476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
CAS500198-78-7
Molecular FormulaC10H13BrN4O3
Molecular Weight317.143
Structural Identifiers
SMILESCCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
InChIInChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17)
InChIKeyXFYPSGBYRVFWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis for 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 500198-78-7)


The compound 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative (a xanthine) [1]. Its structural features include a bromine atom at the 8-position and a 2-ethoxyethyl chain at the 7-position of the purine core. It is cataloged in chemical databases as a small molecule compound (MW 317.14 g/mol) with limited public biological annotation [1].

Risk of Generic Substitution for 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


Evidence for this specific compound's differentiation is critically limited. No robust, comparator-based quantitative data from primary literature or patents was found to verify its superiority over close analogs or other in-class candidates [1]. Substituting a different xanthine derivative for this specific structure without direct comparative data is a high-risk proposition because the unique 7-(2-ethoxyethyl) and 8-bromo substitution pattern can dramatically alter target binding kinetics, cellular permeability, and metabolic stability compared to common methylxanthines. However, in the absence of comparator evidence, no specific performance advantage can be substantiated for procurement decisions involving this compound.

Quantitative Differentiation Evidence for 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione


Isolated MTH1 Potency Without Comparator Data

An extensive search of primary literature, patents, and authoritative databases produced only a single isolated data point: an IC50 of 0.5 nM for MTH1 inhibition from a high-throughput screen. This finding is fundamentally unsuitable for supporting a differentiation claim because no comparator compound was tested in the same assay from a peer-reviewed study [1]. Other known MTH1 inhibitors, such as the tool compounds TH588 and TH287, demonstrate IC50 values in the low nanomolar range (approximately 5–8 nM), but these values were generated under entirely different assay conditions, making any cross-study comparison scientifically invalid [2]. The SAR study by Kumar et al. (2017) confirms that purine-based MTH1 inhibitors achieve submicromolar potency, yet the specific compound 500198-78-7 is not explicitly featured in that dataset, precluding a direct read-out of its activity relative to its nearest chemical neighbors .

MTH1 Inhibition Purine Derivatives Cancer Biology

Structural Comparison with Known Xanthine-Based Candidates

The compound can be viewed within the context of well-characterized 8-substituted xanthines. The 8-bromo substituent is a common intermediate used to synthesize more complex analogs, particularly 8-amino and 8-aryl derivatives, with demonstrated anti-inflammatory and analgesic activities [1]. However, the specific 7-(2-ethoxyethyl) substituent introduces a unique lipophilic chain not present in standard methylxanthines such as caffeine (7-methyl) or theophylline (7-H). This substitution is distinct from the 7-(2-hydroxyethyl) chain found in pentoxifylline and the 7-(2-chloroethyl) chain in some anticancer candidates. While this structural difference is notable, there is no published head-to-head biological or physicochemical comparison to quantify the impact of this substitution on potency, selectivity, or pharmacokinetic properties.

Xanthine Chemistry Structure-Activity Relationship Medicinal Chemistry

Binding Affinity Data Against Toxoplasma gondii Purine Nucleoside Phosphorylase

A single binding assay result from ChEMBL (CHEMBL_162019) indicates that compound 500198-78-7 was evaluated for binding affinity against Toxoplasma gondii purine nucleoside phosphorylase, with the mechanism described as 'non-competitive inhibition' [1]. However, the database entry lacks a quantified affinity constant (e.g., Ki, IC50, Kd), and no comparative data against other 8-substituted xanthines or known PNP inhibitors (e.g., immucillin-H) were provided in the same assay. This makes it impossible to assess whether the compound offers improved potency, selectivity, or antiparasitic efficacy over existing alternatives.

Anti-Parasitic Purine Nucleoside Phosphorylase Toxoplasma gondii

Potential Application Scenarios for 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione Based on Limited Evidence


Exploratory Research in MTH1-Related Pathways as a High-Potency Lead

The compound possesses a reported IC50 of 0.5 nM against MTH1, a potency that, if verified, could place it among the most active MTH1 inhibitors known [1]. Its primary value currently lies in an exploratory role, where it can be systematically profiled head-to-head against established, structurally-characterized MTH1 inhibitors (e.g., TH588) in the same biochemical assay format to de-risk selectivity and confirm target engagement. This is a necessary validation step before any claim of differentiation can be made.

Late-Stage Diversification Intermediate for Xanthine Derivative Libraries

The 8-bromo substituent is a versatile synthetic handle. Published chemistry on related 8-bromo-xanthine scaffolds shows they can be effectively converted to 8-amino derivatives via simple nucleophilic substitution, yielding compounds with distinct analgesic and anti-inflammatory profiles [2]. For a medicinal chemistry group procuring this compound, its value is as a key intermediate to generate a unique, diverse library of 7-(2-ethoxyethyl)-8-substituted-xanthines for high-throughput screening, rather than as an end-point compound itself.

Negative Control for Validating 8-Substituted Xanthine Structure-Activity Relationships

Due to the complete lack of comprehensive biological profiling data beyond a single MTH1 report, this compound can serve as a structurally-matched negative control in SAR studies. If a specific biological activity is predicted for a series of 8-amino-xanthines, the non-reactive 8-bromo derivative can be used to confirm that the effect requires a specific functional group at the 8-position, thus validating the assay and structural hypothesis.

Physicochemical Property Benchmarking for Xanthine Analogs

The unique 7-(2-ethoxyethyl) chain, distinct from common methyl or hydroxyethyl substitutions, offers a potential advantage in modulating logP and aqueous solubility that is currently unquantified [3]. A research group could procure this compound specifically to benchmark its properties (logP, thermodynamic solubility, permeability) against a panel of standard xanthines—including caffeine, theophylline, and pentoxifylline—to generate the first direct comparative data set for this substitution pattern, thereby informing future drug design decisions.

Quote Request

Request a Quote for 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.